Quinolin-3-ylmethanol
Overview
Description
Quinolin-3-ylmethanol is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.18 g/mol . It is also known by other names such as 3-quinolinylmethanol and 3-hydroxymethylquinoline .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including this compound, has been a subject of research for many years . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is1S/C10H9NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-6,12H,7H2
. The Canonical SMILES for the compound is C1=CC=C2C(=C1)C=C(C=N2)CO
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 159.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 159.068413911 g/mol . The Topological Polar Surface Area of the compound is 33.1 Ų .Scientific Research Applications
Anticancer Agents : Quinolin-3-yl analogs, particularly those with trimethoxyphenyl or dimethoxyphenyl moieties, showed potent growth inhibition against a variety of human cancer cell lines, indicating potential clinical utility in treating different solid tumors (Penthala et al., 2014).
Corrosion Inhibition : A quinolin derivative was tested as a corrosion inhibitor for mild steel in HCl solution. The study found that this compound acts as an excellent inhibitor, potentially through adsorption on the metal surface (Saliyan & Adhikari, 2008).
Antimicrobial Activity : Novel quinolin-4-ylmethoxychromen derivatives synthesized via a one-pot, three-component domino reaction demonstrated significant antimicrobial activity. This highlights their potential as therapeutic agents in combating microbial infections (Kumar, Patel, & Ahmed, 2015).
HIV-1 Inhibition : 2-(Quinolin-3-yl)-acetic-acid derivatives were identified as allosteric HIV-1 integrase inhibitors. These compounds block multiple steps of HIV-1 integration, making them promising candidates for antiretroviral therapy (Kessl et al., 2012).
Leukotriene Biosynthesis Inhibition : MK-0591, a compound containing a quinolin-2-ylmethoxy moiety, was shown to be a potent leukotriene biosynthesis inhibitor, with potential applications in treating asthma and inflammatory bowel disease (Prasit et al., 1993).
Antitumor Activity : Quinoline-thiosemicarbazone derivatives showed antiproliferative activity and interacted with DNA and BSA, indicating potential for anticancer therapy (Ribeiro et al., 2019).
Mechanism of Action
Target of Action
Quinolin-3-ylmethanol, like other quinolines, primarily targets bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them effective targets for antimicrobial action .
Mode of Action
This compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction blocks the progress of the replication fork, inhibiting DNA synthesis . The cytotoxicity of quinolines is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
This compound affects the tryptophan–kynurenine pathway, leading to substantial increases in the metabolites L-kynurenine and the neurotoxin quinolinic acid . These changes occur in human brain, blood, and systemic tissues during immune activation .
Pharmacokinetics
Quinolones, in general, have been found to have good tissue penetration, making them potent antimicrobial agents . More research is needed to understand the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of this compound’s action is the inhibition of bacterial DNA synthesis, leading to cell death . This makes it a very effective way of killing bacteria . Resistance to quinolones is increasingly problematic, and alternative compounds are urgently needed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis protocols used to construct this compound can impact its environmental effects . Furthermore, the compound’s storage temperature can affect its stability . More research is needed to fully understand how environmental factors influence the action of this compound.
properties
IUPAC Name |
quinolin-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-6,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGKQMOTLCGOQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506084 | |
Record name | (Quinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13669-51-7 | |
Record name | (Quinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (quinolin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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